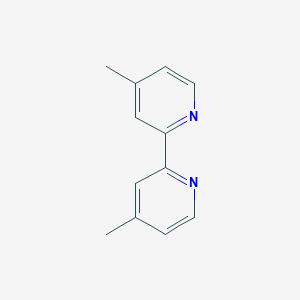

4,4'-Dimethyl-2,2'-bipyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-2-(4-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPGPQJFYXNFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061552 | |

| Record name | 4,4'-Dimethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to pale orange crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Dimethyl-2,2'-dipyridyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19972 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1134-35-6 | |

| Record name | 4,4′-Dimethyl-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine, 4,4'-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1134-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bipyridine, 4,4'-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dimethyl-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dimethyl-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4′-Dimethyl-2,2′-bipyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H79UAE6A72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4'-Dimethyl-2,2'-bipyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4,4'-Dimethyl-2,2'-bipyridine

Introduction

This compound (CAS No. 1134-35-6) is a crucial bidentate ligand in coordination chemistry, widely utilized in the synthesis of metal complexes for applications in catalysis, materials science, and as a photosensitizer.[1][2] Its substituted bipyridine framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This guide provides a detailed overview of the primary synthetic pathways for this compound, targeting researchers and professionals in chemical and pharmaceutical development. The document outlines key methodologies, including palladium-catalyzed oxidative coupling, nickel-catalyzed cross-coupling, and multi-step synthesis from 4-picoline, presenting detailed experimental protocols and comparative data.

Synthesis via Oxidation of 4-Methylpyridine (B42270) followed by Palladium-Catalyzed Coupling

A highly efficient and high-yield method involves the initial oxidation of 4-methylpyridine to its N-oxide, followed by a palladium-catalyzed coupling reaction and subsequent deoxygenation. This pathway is notable for its excellent reported yield.[3]

Experimental Protocol

Step 1: Oxidation of 4-Methylpyridine [3]

-

In a reaction flask, dissolve 0.93 g of analytically pure 4-methylpyridine in 20 mL of acetic acid.

-

Add 15 mL of 30% (w/w) hydrogen peroxide in two portions.

-

Allow the mixture to stand at room temperature for 3.5 hours to facilitate the oxidation of 4-methylpyridine to 4-methylpyridine-1-oxide.

Step 2: Palladium-Catalyzed Coupling and Deoxygenation [3]

-

To the solution from Step 1, add 0.0118 g of palladium on activated carbon (Pd/C) catalyst.

-

Heat the reaction mixture in an oil bath at 65°C and maintain it under reflux for approximately 6 hours.

-

After 6 hours, stop the reaction and cool the solution to room temperature.

-

Add 165 g of phosphorus trichloride (B1173362) (PCl₃) for deoxygenation.

-

Filter the reaction mixture using a Buchner funnel under vacuum to remove insoluble matter.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a residue of white crystals.

Step 3: Purification [3]

-

Recrystallize the white crystals from 20 mL of ethyl acetate.

-

Dry the resulting crystals in a vacuum oven.

-

The final product is this compound. A yield of 0.8972 g (97.4%) has been reported for this procedure.[3]

Workflow Diagram

Caption: Workflow for the synthesis of this compound from 4-methylpyridine.

Palladium-Catalyzed Dehydrogenative Coupling of 4-Picoline

Direct oxidative coupling of 4-picoline (4-methylpyridine) offers a more atom-economical route. The efficiency and selectivity of this reaction can be controlled by the choice of catalyst, oxidant, and additives. While this method can also produce the terpyridine analogue, conditions can be optimized for the selective formation of the bipyridine.[4][5][6][7]

Experimental Protocol

A general procedure for the selective synthesis of bipyridine is described below, based on modifications that favor its formation over terpyridine.

-

In an oven-dried vial, combine 4-picoline (e.g., 20 mmol, 1.95 mL), a palladium catalyst (e.g., Pd(OAc)₂ or Pd/C, 0.75 mol%), and an additive such as pivalic acid (2,2-dimethylpropionic acid, 20 mol %).[5]

-

For improved yields, an oxidant like manganese dioxide (MnO₂) can be added (e.g., 1 equivalent).[5][6]

-

Seal the reaction vial and heat it to 140°C.

-

The reaction is typically run for several days (e.g., 6-7 days).[5][7]

-

Monitor the reaction progress using Gas Chromatography (GC).

-

After completion, the product can be purified by sublimation or chromatography.[5]

Logical Diagram

Caption: Key components for the dehydrogenative coupling of 4-picoline.

Nickel-Catalyzed Reductive Homocoupling

Nickel-catalyzed homocoupling of 2-halo-4-methylpyridines presents an alternative pathway. This method is particularly useful for synthesizing substituted bipyridines and can be performed under ligand-free conditions, simplifying the reaction setup and purification.[8][9][10][11]

Reaction Principle

The synthesis involves the dimerization of a 2-chloro-4-methylpyridine (B103993) precursor using a nickel catalyst, with manganese powder acting as the terminal reductant.

Experimental Protocol

While the cited literature focuses on 4,4'-di-tert-butyl-2,2'-bipyridine, the protocol can be adapted for the synthesis of this compound starting from 2-chloro-4-methylpyridine.

-

Preparation of 2-chloro-4-methylpyridine: This precursor can be synthesized from 4-methylpyridine by N-oxidation followed by reaction with a chlorinating agent like POCl₃.[10]

-

Nickel-Catalyzed Dimerization: [10]

-

Set up a reaction vessel under an inert atmosphere.

-

Add 2-chloro-4-methylpyridine.

-

Add a nickel catalyst (e.g., NiCl₂, 0.5 mol %).

-

Add manganese powder as the reductant.

-

The reaction is typically run in a suitable solvent like DMF.

-

Heat the mixture to facilitate the coupling reaction.

-

-

Purification: The product is purified via a standard aqueous work-up followed by sublimation or recrystallization.[10]

Workflow Diagram

Caption: Synthesis of this compound via Ni-catalyzed coupling.

Other Synthetic Approaches

Ullmann Coupling

The Ullmann reaction is a classic method for forming biaryl compounds through the copper-promoted coupling of two aryl halides.[12][13] Traditional Ullmann conditions require high temperatures and stoichiometric amounts of copper.[14] Modern variations may use palladium or nickel catalysts and often proceed under milder conditions.[15][16] While a versatile method for bipyridine synthesis, it can suffer from harsh conditions and the need for pre-functionalized pyridine (B92270) rings.[16][17]

Dimerization via Lithiated Intermediates

The dimerization of pyridine derivatives can be induced by strong lithium bases such as lithium diisopropylamide (LDA).[18] This reaction proceeds through the formation of a lithiated pyridine intermediate, which then reacts with another molecule of the starting material. However, this method can suffer from poor selectivity and the formation of multiple isomers.[18]

Quantitative Data Summary

The following table summarizes the quantitative data for the primary synthesis pathways discussed.

| Synthesis Pathway | Starting Material | Catalyst | Key Reagents | Solvent | Temperature | Time | Yield | Reference(s) |

| Oxidation & Pd Coupling | 4-Methylpyridine | Pd/C | H₂O₂, PCl₃ | Acetic Acid | 65°C | 6 h | 97.4% | [3] |

| Dehydrogenative Coupling | 4-Picoline | Pd/C or Pd(OAc)₂ | MnO₂, Pivalic Acid | None (Neat) | 140°C | 6-7 days | Moderate | [5][7] |

| Ni-Catalyzed Coupling | 2-Chloro-4-methylpyridine | NiCl₂ | Mn powder | DMF | Elevated | - | Good | [10][11] |

References

- 1. researchgate.net [researchgate.net]

- 2. 2'-Bipyridine, 4,4'-diMethyl-2,2'-Bi-4-picoline (6CI,7CI,8CI) [chembk.com]

- 3. 4,4'-Dimethyl-2,2'-bipyridyl synthesis - chemicalbook [chemicalbook.com]

- 4. 4,4 ‘,4 ”-Trimethy1-2,2 ‘:6 ‘,2 ”-terpyridine by Oxidative Coupling of 4-Pico line – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

- 5. 4,4′,4″-Trimethyl-2,2′:6′,2″-terpyridine by Oxidative Coupling of 4-Picoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,4′,4″-Trimethyl-2,2′:6′,2″-terpyridine by Oxidative Coupling of 4-Picoline | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di- tert-butyl-2,2'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted 2,2 ‘-Bipyridines by Nickel Catalysis: 4,4 ‘-Di-tert-butyl-2,2 ‘-bipyridine – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

- 10. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]

- 17. Ullmann Reaction [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dimethyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dimethyl-2,2'-bipyridine (dmbpy) is a pivotal bidentate chelating ligand in the field of coordination chemistry. As a derivative of 2,2'-bipyridine, its symmetric methyl substitutions significantly influence its electronic properties, solubility, and the steric and conformational characteristics of its metal complexes. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and highlights its application in the synthesis of functional coordination compounds. This document is intended to serve as a critical resource for researchers and professionals engaged in catalyst development, materials science, and drug design.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values represent a compilation of data from various sources and may exhibit slight variations based on experimental conditions and purity.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |

| Molecular Weight | 184.24 g/mol | [1] |

| Appearance | White to beige/cream crystalline powder | |

| Melting Point | 169-174 °C | |

| Boiling Point | ~308-309 °C (estimate) | |

| Density | ~1.1 g/cm³ (estimate) | |

| pKa | ~5.10 (Predicted) |

Table 2: Solubility Profile

| Solvent | Solubility | Notes | Reference(s) |

| Water (neutral pH) | Largely Insoluble | --- | |

| Water (pH < 2) | Highly Soluble | Protonation of nitrogen atoms increases solubility. | |

| Ethanol | Soluble | --- | |

| Methanol | Moderately Soluble | --- | |

| Acetic Acid | Soluble | --- | |

| Benzene | Soluble | --- | |

| Toluene | Soluble | --- | |

| Dichloromethane | Moderately Soluble | --- | |

| Chloroform | Slightly Soluble | --- | |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | --- | |

| Hexane | Insoluble | --- |

Table 3: Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to methyl protons and aromatic protons on the pyridine (B92270) rings. |

| ¹³C NMR | Signals for methyl carbons and distinct aromatic carbons. |

| UV-Vis Spectroscopy | Absorption bands related to π→π* transitions within the bipyridyl system. Metal complexes exhibit Metal-to-Ligand Charge Transfer (MLCT) bands.[3] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-H and C=N stretching and aromatic ring vibrations. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 184. |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

This protocol describes a common synthesis route from 4-methylpyridine (B42270) (4-picoline) using a Palladium on Carbon (Pd/C) catalyst.

Materials:

-

4-methylpyridine

-

Acetic acid

-

30% Hydrogen peroxide

-

Palladium on carbon (Pd/C) catalyst

-

Phosphorus trichloride (B1173362)

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 4-methylpyridine in acetic acid within a reaction flask.

-

Add 30% hydrogen peroxide in portions to oxidize the 4-methylpyridine at room temperature. Allow the reaction to proceed for approximately 3.5 hours.

-

Introduce the Pd/C catalyst to the solution.

-

Heat the mixture to 65 °C under reflux for approximately 6 hours.

-

After cooling to room temperature, add phosphorus trichloride for deoxygenation.

-

Filter the solution to remove insoluble matter.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as white crystals.

-

Recrystallize the white crystals from ethyl acetate to yield pure this compound.

Determination of Aqueous Solubility

This protocol outlines a standard "shake-flask" method for determining the solubility of a compound in aqueous media at various pH values.

Materials:

-

This compound

-

Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Vials with screw caps

-

Shaker or rotator in a temperature-controlled environment (e.g., 37 °C)

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to vials containing a known volume of each aqueous buffer. The excess solid ensures a saturated solution is formed.

-

Seal the vials and place them in a shaker/rotator set to a constant temperature (e.g., 37 °C) to equilibrate.

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours), until the concentration of the dissolved solid in the supernatant remains constant.

-

After equilibration, centrifuge the vials to separate the undissolved solid from the supernatant.

-

Carefully extract an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method like HPLC-UV.

-

The determined concentration represents the equilibrium solubility at that specific pH and temperature.

Caption: Workflow for determining equilibrium solubility.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[4][5]

Materials:

-

This compound

-

0.15 M Potassium chloride (KCl) solution

-

Standardized 0.1 M Hydrochloric acid (HCl)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[5]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the 0.15 M KCl solution to maintain constant ionic strength. The concentration should be around 1 mM.[5]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution, ensuring it does not contact the stir bar.

-

Titration: Begin stirring at a slow, steady rate. Add the standardized 0.1 M HCl titrant in small, precise increments using a buret.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).[4]

-

Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve. The equivalence point is identified as the inflection point of the curve where the slope (dpH/dV) is maximal.[6]

Role in Coordination Chemistry and Applications

This compound is a cornerstone ligand in the synthesis of transition metal complexes. Its two nitrogen atoms act as a bidentate chelator, forming stable five-membered rings with a central metal ion.

Caption: Structure-Function relationship of the ligand.

The methyl groups at the 4 and 4' positions are electron-donating, increasing the electron density on the pyridine rings and enhancing the σ-donating ability of the nitrogen atoms. This modification strengthens the metal-ligand bond compared to unsubstituted 2,2'-bipyridine. This property is exploited in various applications, including:

-

Photocatalysis and Solar Cells: Ruthenium complexes containing dmbpy are used as photosensitizers in Dye-Sensitized Solar Cells (DSSCs).[7]

-

Catalysis: Metal complexes serve as catalysts in various organic transformations.[8]

-

Materials Science: Used in the development of luminescent materials and redox-active polymers.[8]

Example Workflow: Synthesis of a Ruthenium(II) Bipyridyl Complex

This workflow illustrates the synthesis of a heteroleptic ruthenium complex, a common application for this compound.

Caption: Synthesis of a heteroleptic Ru(II) complex.

References

- 1. Buy this compound | 1134-35-6 [smolecule.com]

- 2. Dimethyl-2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 3. Complexation of different transition metals with this compound: Crystal structure, UV spectra and Hirshfeld surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 4,4'-Dimethyl-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4,4'-Dimethyl-2,2'-bipyridine, a prominent heterocyclic organic compound. Valued for its role as a bidentate chelating ligand, it is a critical component in coordination chemistry, catalysis, and materials science. This document details its chemical identifiers, physicochemical properties, and key experimental protocols, offering a vital resource for professionals in research and development.

Chemical Identifiers and Nomenclature

Accurate identification of chemical compounds is fundamental in scientific research. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 1134-35-6[1][2][3][4][5][6][7][8][9][10] |

| IUPAC Name | 4-methyl-2-(4-methyl-2-pyridinyl)pyridine[4] |

| Molecular Formula | C₁₂H₁₂N₂[2][4][5][6][7][10] |

| PubChem CID | 14338[4] |

| InChI | InChI=1S/C12H12N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h3-8H,1-2H3[4][6] |

| InChIKey | NBPGPQJFYXNFKN-UHFFFAOYSA-N[1][6][9][10][11] |

| SMILES | Cc1ccnc(-c2cc(C)ccn2)c1[6] |

| Synonyms | 4,4'-Dimethyl-2,2'-bipyridyl, 2,2′-Bi(γ-picoline)[2][5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various experimental conditions and applications. The data below has been compiled from various sources to provide a comprehensive summary.

| Property | Value |

| Molecular Weight | 184.24 g/mol [2][4][5][7] |

| Appearance | Beige or white to pale orange crystalline powder[1][4][6][8] |

| Melting Point | 169-174 °C[1][7] |

| Boiling Point | 309.3 ± 37.0 °C at 760 mmHg[7] |

| Density | 1.1 ± 0.1 g/cm³[7] |

| Solubility | Soluble in ethanol, acetic acid, benzene, and toluene. Highly soluble in water at pH < 2.[1] |

| pKa | Data available in the IUPAC Digitized pKa Dataset[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols involving this compound.

1. Synthesis of this compound via Palladium-Catalyzed Coupling

A documented method for synthesizing this compound involves the use of a palladium on carbon (Pd/C) catalyst.[12][13]

-

Materials and Reagents:

-

Acetic acid

-

Hydrogen peroxide (30% mass concentration)

-

Palladium on carbon (Pd/C) catalyst

-

Phosphorus trichloride (B1173362)

-

Ethyl acetate (B1210297)

-

Procedure:

-

Dissolve 0.93 g of 4-methylpyridine in 20 mL of acetic acid in a reaction flask.[12]

-

Add 15 mL of 30% hydrogen peroxide in two portions to oxidize the 4-methylpyridine at room temperature.[12]

-

After 3.5 hours, introduce 0.0118 g of the Pd/C catalyst.[12]

-

Heat the mixture to 65 °C under reflux for approximately 6 hours.[12]

-

Cool the reaction solution to room temperature and add 165 g of phosphorus trichloride for deoxygenation.[12]

-

Filter the solution under reduced pressure to remove insoluble matter.[12]

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a white crystalline residue.[12]

-

Recrystallize the crude product from 20 mL of ethyl acetate and dry the resulting crystals under vacuum to yield pure this compound.[12]

-

2. Synthesis of 4,4'-Dicarboxy-2,2'-bipyridine (DCBPy) via Oxidation

This compound serves as a precursor for the synthesis of 4,4'-Dicarboxy-2,2'-bipyridine (DCBPy), a ligand widely used in dye-sensitized solar cells (DSSCs).[14]

-

Reaction Principle: The methyl groups of this compound are oxidized to carboxylic acid groups using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic medium.[14]

-

Materials and Reagents:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Nitric acid (concentrated)

-

Hydrochloric acid (concentrated)

-

Deionized water

-

-

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound in a mixture of deionized water and a small amount of nitric acid.[14]

-

Oxidation: Gradually add potassium permanganate in portions to the stirring solution. The reaction is exothermic, so the addition rate should be controlled.[14]

-

Reflux: Heat the mixture to reflux for several hours to ensure complete oxidation. The disappearance of the purple permanganate color can be used to monitor the reaction's progress.[14]

-

Precipitation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid. The 4,4'-dicarboxy-2,2'-bipyridine product will precipitate as a white solid.[14]

-

Isolation and Purification: Collect the white crystalline product by filtration under reduced pressure.[14]

-

Visualized Workflows and Pathways

Diagrams are provided to illustrate key processes involving this compound.

Caption: Workflow for the synthesis of DCBPy from this compound.

Caption: Role of this compound as a ligand in a DSSC.

References

- 1. 4,4'-Dimethyl-2,2'-bipyridyl | 1134-35-6 [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. 1134-35-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C12H12N2 | CID 14338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4 -Dimethyl-2,2 -dipyridyl 99 1134-35-6 [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | CAS#:1134-35-6 | Chemsrc [chemsrc.com]

- 8. strem.com [strem.com]

- 9. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 2,2'-Bipyridine, 4,4'-dimethyl- [webbook.nist.gov]

- 11. B24936.06 [thermofisher.com]

- 12. 4,4'-Dimethyl-2,2'-bipyridyl synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of 4,4'-Dimethyl-2,2'-bipyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4,4'-Dimethyl-2,2'-bipyridine in various organic solvents. Understanding the solubility of this compound is critical for its application in coordination chemistry, catalysis, and materials science. This document compiles available qualitative solubility data, details established experimental protocols for solubility determination, and presents a generalized workflow for these procedures.

Core Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to off-white crystalline powder. Its molecular structure, featuring two pyridine (B92270) rings with methyl substituents, imparts a moderate degree of polarity, influencing its solubility in different media. The presence of nitrogen atoms allows for protonation, leading to high solubility in acidic aqueous solutions with a pH below 2.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, qualitative assessments have been reported. The following table summarizes the known solubility of this compound in a range of common organic solvents.

| Solvent | Solubility | Reference |

| Polar Protic Solvents | ||

| Ethanol | Soluble | [1][2][3][4][5] |

| Methanol | Moderately Soluble | [4] |

| Acetic Acid | Soluble | [1][2][3][4][5] |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [6] |

| Non-Polar Solvents | ||

| Benzene | Soluble | [1][2][3][4][5] |

| Toluene | Soluble | [1][2][3][4][5] |

| Halogenated Solvents | ||

| Dichloromethane | Moderately Soluble | [4] |

| Chloroform | Slightly Soluble | [6] |

Experimental Protocols for Solubility Determination

Accurate determination of quantitative solubility is essential for the effective design of experiments and processes involving this compound. The following are detailed methodologies for key experiments to ascertain the solubility of this compound.

Gravimetric Method (Shake-Flask)

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound.

1. Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

2. Equilibration:

-

Place the vials in a constant temperature shaker or water bath (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

3. Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by decantation of the supernatant, or by filtration through a syringe filter compatible with the solvent.

4. Quantification:

-

Accurately transfer a known volume of the clear, saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility as the mass of the dissolved solid per volume of solvent (e.g., in g/L).

Spectroscopic Method (UV-Vis Absorbance)

This method is suitable for compounds that exhibit UV-Vis absorbance and can be a high-throughput alternative to the gravimetric method.

1. Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the UV-Vis absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

2. Preparation and Equilibration of Saturated Solution:

-

Follow steps 1 and 2 of the Gravimetric Method to prepare a saturated solution at a constant temperature.

3. Phase Separation and Dilution:

-

Separate the saturated solution from the undissolved solid as described in step 3 of the Gravimetric Method.

-

Accurately dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

4. Quantification:

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR offers a rapid and accurate method for solubility determination without the need for physical separation of the solid and liquid phases.

1. Sample Preparation:

-

Add an excess of this compound to a known volume of the deuterated organic solvent in an NMR tube.

-

Include an internal standard with a known concentration and a resonance signal that does not overlap with the analyte signals.

2. Equilibration:

-

Agitate the NMR tube at a constant temperature to achieve equilibrium.

3. NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum of the saturated solution. The undissolved solid will not contribute to the solution-state NMR spectrum.

4. Quantification:

-

Integrate the signals corresponding to the dissolved this compound and the internal standard.

-

Calculate the concentration of the dissolved analyte by comparing the integral of its signals to the integral of the internal standard's signal, taking into account the number of protons giving rise to each signal.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

References

- 1. 4,4'-Dimethyl-2,2'-bipyridyl | 1134-35-6 [chemicalbook.com]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. Page loading... [guidechem.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. 4,4'-Dimethyl-2,2'-bipyridyl CAS#: 1134-35-6 [m.chemicalbook.com]

4,4'-Dimethyl-2,2'-bipyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on 4,4'-Dimethyl-2,2'-bipyridine, a key bidentate ligand in coordination chemistry. It details its fundamental molecular properties and presents a representative experimental protocol for its application in the synthesis of ruthenium polypyridyl complexes, which are pivotal in areas ranging from photovoltaics to medicinal chemistry.

Core Molecular Data

This compound, also known as 2,2'-Bi(γ-picoline), is a derivative of 2,2'-bipyridine (B1663995) with methyl groups at the 4 and 4' positions.[1] These electron-donating groups enhance the electron density of the pyridine (B92270) rings, influencing the properties of its metal complexes.[1]

| Property | Value |

| Chemical Formula | C₁₂H₁₂N₂[1][2][3][4][5] |

| Molecular Weight | 184.24 g/mol [1][4][6] |

| CAS Number | 1134-35-6[1] |

| Appearance | Beige or faint beige crystalline powder[2][7] |

| Melting Point | 169-174 °C[7] |

| Solubility | Soluble in ethanol, acetic acid, benzene, and toluene.[7] |

Experimental Protocol: Synthesis of a Ruthenium(II) Bipyridyl Complex

The following protocol is a representative example of the use of a bipyridine ligand in the synthesis of a ruthenium(II) precursor, cis-bis(2,2'-bipyridine)dichlororuthenium(II) (cis-[Ru(bpy)₂Cl₂]). This complex is a common starting material for the synthesis of more elaborate structures, including those incorporating this compound.

Objective: To synthesize cis-[Ru(bpy)₂Cl₂] from Ruthenium(III) chloride.

Materials:

-

Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)

-

2,2'-Bipyridine (bpy)

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water (deionized)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine RuCl₃·3H₂O, 2,2'-bipyridine, and LiCl in reagent-grade DMF.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for approximately 8 hours.

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Add reagent-grade acetone to precipitate the product.

-

Crystallization: Cool the mixture to 0°C and let it stand overnight to ensure complete crystallization of the product.

-

Filtration and Washing: Filter the resulting black crystalline substance. Wash the solid sequentially with three portions of water followed by three portions of diethyl ether.

-

Drying: Dry the final product under suction to yield cis-[Ru(bpy)₂Cl₂].

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of cis-[Ru(bpy)₂Cl₂].

Caption: Workflow for the synthesis of cis-[Ru(bpy)₂Cl₂].

References

- 1. mdpi.com [mdpi.com]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. scispace.com [scispace.com]

- 4. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Commercial Availability and Applications of 4,4'-Dimethyl-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethyl-2,2'-bipyridine, a derivative of 2,2'-bipyridine, is a crucial bidentate chelating ligand in coordination chemistry. Its electron-donating methyl groups enhance the electron density of the pyridine (B92270) rings, influencing the photophysical and electrochemical properties of its metal complexes. This technical guide provides an in-depth overview of the commercial availability of this compound, its key suppliers, and detailed experimental protocols for its application in the synthesis of ruthenium complexes and the fabrication of dye-sensitized solar cells (DSSCs).

Commercial Availability and Major Suppliers

This compound is readily available from a multitude of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 98% to over 99%, with the compound being offered in various grades suitable for different applications.

Key international suppliers include:

-

Thermo Fisher Scientific (Alfa Aesar) : A major distributor offering various grades and package sizes.[1][2]

-

Sigma-Aldrich (Merck) : Provides high-purity grades of this compound, often with detailed certificates of analysis.

-

Apollo Scientific : A UK-based supplier with a range of quantities available.[3][4]

-

Strem Chemicals : Specializes in high-purity inorganic and organometallic chemicals, including ligands like this compound.[5]

-

Santa Cruz Biotechnology : Offers the compound for biochemical and proteomics research.[6]

-

MedChemExpress : Supplies this compound as a biochemical reagent for life science research.[7]

-

Ossila : Provides materials for organic electronics research, including ligands for DSSC applications.[8]

The compound is typically sold as a white to off-white or pale-yellow crystalline powder.[2][4] Standard packaging sizes range from grams to kilograms, with pricing varying based on purity and quantity.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, compiled from various supplier technical data sheets.

| Property | Value | Source |

| CAS Number | 1134-35-6 | [3][6][9] |

| Molecular Formula | C₁₂H₁₂N₂ | [2][4][6] |

| Molecular Weight | 184.24 g/mol | [6][9] |

| Purity | ≥98% to ≥99% (GC, HPLC) | [1][4][6] |

| Melting Point | 169-176 °C | [2] |

| Appearance | White to off-white or pale-yellow crystalline powder | [2][4] |

| Solubility | Soluble in ethanol (B145695), acetic acid, benzene, toluene. Highly soluble in water at pH < 2. | [1] |

Experimental Protocols

Synthesis of a Ruthenium(II) Complex using this compound

This protocol describes a general procedure for the synthesis of a dichlorobis(this compound)ruthenium(II) complex, a common precursor in the development of photosensitizers.

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

This compound

-

Ethanol

-

Deionized water

-

Argon or Nitrogen gas (for inert atmosphere)

Methodology:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric amount of RuCl₃·xH₂O and a slight excess (2.1 equivalents) of this compound in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.

-

Reflux: Heat the reaction mixture to reflux under the inert atmosphere. The color of the solution will typically change from dark brown to a deep red or purple, indicating the formation of the Ru(II) complex. The reaction is typically refluxed for 4-6 hours.

-

Isolation of the Product: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is then washed with cold deionized water and diethyl ether to remove unreacted starting materials and byproducts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/acetone or dichloromethane/hexane, or by column chromatography on silica (B1680970) gel.

Fabrication of a Dye-Sensitized Solar Cell (DSSC) with a Ruthenium-Bipyridine Dye

This protocol outlines the basic steps for constructing a DSSC using a dye synthesized from a this compound-based ruthenium complex.

Materials:

-

FTO (Fluorine-doped Tin Oxide) conductive glass

-

TiO₂ paste

-

Ruthenium sensitizer (B1316253) dye containing the this compound ligand, dissolved in a suitable solvent (e.g., ethanol or acetonitrile)

-

Iodide/triiodide-based electrolyte

-

Platinum-coated counter electrode

-

Surlyn or other thermoplastic sealant

Methodology:

-

Photoanode Preparation:

-

Clean the FTO glass thoroughly.

-

Deposit a thin film of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor-blading or screen printing.

-

Sinter the TiO₂-coated glass at high temperatures (typically 450-500 °C) to create a porous, crystalline film.

-

-

Dye Sensitization:

-

While still warm (around 80-100 °C), immerse the TiO₂ photoanode into the ruthenium dye solution.

-

Allow the photoanode to soak for several hours (e.g., 12-24 hours) to ensure complete adsorption of the dye onto the TiO₂ surface.

-

Rinse the dye-sensitized photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

-

-

Cell Assembly:

-

Place a thermoplastic sealant (e.g., Surlyn) around the dye-sensitized area of the photoanode.

-

Position the platinum-coated counter electrode on top of the photoanode.

-

Heat the assembly to melt the sealant and bond the two electrodes together, leaving a small gap for electrolyte filling.

-

-

Electrolyte Injection:

-

Introduce the iodide/triiodide electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.

-

Seal the filling holes to prevent electrolyte leakage.

-

Visualizations

Supply Chain of this compound for Research Applications

Caption: Supply chain for this compound from raw materials to research applications.

Experimental Workflow for Ruthenium Complex Synthesis and Application in a DSSC

Caption: Workflow for the synthesis of a Ru(II) complex and its use in DSSC fabrication.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. 4,4'-Dimethyl-2,2'-bipyridyl synthesis - chemicalbook [chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. benchchem.com [benchchem.com]

- 9. scholarworks.uark.edu [scholarworks.uark.edu]

Theoretical and Computational Investigations of 4,4'-Dimethyl-2,2'-bipyridine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dimethyl-2,2'-bipyridine (dmbpy) is a pivotal bidentate chelating ligand in coordination chemistry, renowned for its applications in catalysis, dye-sensitized solar cells, and notably, as a component in metal-based anticancer agents. This technical guide provides a comprehensive overview of the theoretical and computational studies of dmbpy, alongside detailed experimental protocols. The document is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's electronic structure, spectroscopic properties, and reactivity. Quantitative data from computational models are summarized, and key experimental methodologies are detailed to facilitate further research and application.

Introduction

This compound, a derivative of 2,2'-bipyridine (B1663995), features two methyl groups at the 4 and 4' positions of the pyridine (B92270) rings. These electron-donating methyl groups influence the electronic properties of the bipyridine system, enhancing its coordinating ability and modifying the photophysical and electrochemical characteristics of its metal complexes.[1] The molecule's inherent planarity and rigid structure make it an excellent ligand for forming stable complexes with a variety of transition metals, including ruthenium, platinum, copper, and iridium.[2][3][4] In recent years, dmbpy-containing metal complexes have garnered significant attention for their potential as therapeutic agents, particularly in oncology, where they exhibit novel mechanisms of action distinct from traditional platinum-based drugs.[3][5] This guide delves into the computational chemistry that underpins our understanding of dmbpy and provides practical experimental frameworks for its study.

Theoretical and Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the structural, electronic, and spectroscopic properties of this compound and its derivatives. These theoretical investigations provide insights that are often complementary to experimental data and can guide the design of new molecules with tailored functionalities.

Molecular Geometry Optimization

Table 1: Key Geometric Parameters of this compound (Illustrative)

| Parameter | Typical Calculated Value (Å or °) |

| C-C (inter-ring) | ~1.49 |

| C-N (pyridine ring) | ~1.34 |

| C-C (pyridine ring) | ~1.39 |

| C-H (methyl group) | ~1.09 |

| N-C-C (angle) | ~122 |

| C-C-C (angle) | ~118 |

| Dihedral Angle (N-C-C-N) | ~0 (for planar conformation) |

Note: These are representative values. Actual values can vary depending on the level of theory and basis set used in the calculation.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of dmbpy are crucial for understanding its reactivity and its role as a ligand. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.[8] A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[8] Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra, providing information on the energies and nature of electronic transitions.[9][10]

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Property | Typical Calculated Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

| First Major Electronic Transition (λmax) | 280-300 nm |

Note: These values are illustrative and can be influenced by the computational method and solvent models.

Computational Workflow

The general workflow for the theoretical and computational analysis of dmbpy is outlined below. This process allows for a systematic investigation of the molecule's properties.

Experimental Protocols

Experimental validation is essential to complement and confirm theoretical predictions. This section details key experimental procedures for the synthesis and characterization of dmbpy and its complexes.

Synthesis of this compound

A common and efficient method for the synthesis of dmbpy is the palladium-catalyzed homocoupling of 4-methylpyridine (B42270).[11][12]

Materials and Reagents:

-

4-methylpyridine

-

Acetic acid

-

30% Hydrogen peroxide

-

Palladium on activated carbon (Pd/C)

-

Phosphorus trichloride (B1173362)

-

Ethyl acetate (B1210297)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

Procedure: [11]

-

Oxidation: Dissolve 4-methylpyridine in acetic acid in a round-bottom flask. Add 30% hydrogen peroxide in portions and allow the mixture to react at room temperature for several hours to form 4-methylpyridine-1-oxide.

-

Coupling: Add the Pd/C catalyst to the reaction mixture. Heat the mixture to reflux (approximately 65°C) under an oil bath for about 6 hours.

-

Work-up: Cool the reaction mixture to room temperature. Add phosphorus trichloride for deoxygenation. Filter the mixture to remove insoluble matter.

-

Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product as white crystals. Recrystallize the crude product from ethyl acetate to yield pure this compound.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of dmbpy and its metal complexes.[13][14]

Instrumentation and Materials:

-

Potentiostat with a three-electrode cell

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or DMF)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6)

-

Analyte (dmbpy or its metal complex)

Procedure:

-

Preparation: Polish the working electrode with alumina (B75360) slurry, rinse, and dry. Assemble the three-electrode cell with the solvent and supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Blank Scan: Record a background CV of the solvent and supporting electrolyte to determine the potential window.

-

Sample Analysis: Add the analyte to the cell and record the CV at various scan rates (e.g., 50, 100, 200 mV/s).

-

Data Analysis: Determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc) from the voltammograms to evaluate the redox behavior of the analyte.

Applications in Drug Development: Anticancer Activity

Complexes of dmbpy, particularly with platinum and ruthenium, have shown significant promise as anticancer agents.[3][15] Unlike cisplatin, which primarily targets nuclear DNA, many dmbpy-containing complexes exert their cytotoxic effects through alternative mechanisms, potentially overcoming drug resistance.

Proposed Mechanism of Action

The anticancer activity of dmbpy complexes is often associated with the induction of apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[15]

The lipophilicity imparted by the dimethyl groups can enhance cellular uptake of the metal complexes.[1] Inside the cell, the complex can interfere with the cellular redox balance, leading to an increase in ROS levels.[16] This oxidative stress can trigger the depolarization of the mitochondrial membrane, releasing pro-apoptotic factors and ultimately leading to programmed cell death.[15]

Conclusion

This compound is a versatile and fundamentally important ligand with significant implications for materials science and medicinal chemistry. Theoretical and computational studies, primarily using DFT, provide a deep understanding of its structural and electronic properties, which in turn govern its function in various applications. The experimental protocols outlined in this guide offer a practical framework for the synthesis and characterization of dmbpy and its derivatives. As research into novel anticancer therapeutics continues, the unique mechanisms of action exhibited by dmbpy-metal complexes position them as promising candidates for future drug development. The synergy between computational prediction and experimental validation will be paramount in unlocking the full potential of this remarkable molecule.

References

- 1. Anticancer Activity of Nonpolar Pt(CH3)2I2{bipy} is Found to be Superior among Four Similar Organoplatinum(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. preprints.org [preprints.org]

- 5. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. irjweb.com [irjweb.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4,4'-Dimethyl-2,2'-bipyridyl synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. iieta.org [iieta.org]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 4,4'-Dimethyl-2,2'-bipyridine in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 4,4'-Dimethyl-2,2'-bipyridine (dmbpy) in modern organic synthesis. Dmbpy is a versatile N,N-bidentate ligand that forms stable complexes with a wide range of transition metals, enabling a variety of catalytic transformations. Its electron-donating methyl groups enhance the electron density on the coordinating nitrogen atoms, thereby modulating the electronic properties and stability of the resulting metal complexes. This often leads to improved catalytic activity and selectivity compared to the parent 2,2'-bipyridine (B1663995) ligand.

Herein, we present detailed application notes and experimental protocols for key synthetic methodologies where this compound and its closely related derivatives are employed. These include iridium-catalyzed C-H borylation, nickel-catalyzed reductive cross-coupling, copper-catalyzed trifluoromethylation, and ruthenium-catalyzed photoredox reactions.

Iridium-Catalyzed C-H Borylation

Application Note:

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds, providing access to valuable organoboron compounds. Bipyridine ligands are crucial for the activity and stability of the iridium catalyst. The use of 4,4'-disubstituted-2,2'-bipyridines, such as the sterically hindered 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), which is electronically similar to dmbpy, has been shown to be highly effective in these transformations. The catalytic cycle is generally accepted to proceed through an Ir(III)/Ir(V) pathway. The ligand stabilizes the high-valent iridium intermediates, facilitating the C-H activation and C-B bond formation steps.

Catalytic Cycle for Iridium-Catalyzed C-H Borylation:

Caption: Catalytic cycle for Iridium-catalyzed C-H borylation.

Experimental Protocol: General Procedure for Iridium-Catalyzed Aromatic C-H Borylation

This protocol is adapted from procedures using 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), a ligand with similar electronic properties to dmbpy.

Materials:

-

Iridium precatalyst (e.g., [Ir(OMe)(COD)]₂)

-

This compound (dmbpy) or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Bis(pinacolato)diboron (B136004) (B₂pin₂)

-

Aromatic substrate

-

Anhydrous and degassed solvent (e.g., hexane, THF, or cyclohexane)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a glovebox or under an inert atmosphere, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add the iridium precatalyst (e.g., [Ir(OMe)(COD)]₂, 1.5 mol %) and the bipyridine ligand (3.0 mol %).

-

Add the aromatic substrate (1.0 mmol) and bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv).

-

Add the anhydrous and degassed solvent (e.g., hexane, 3 mL).

-

Seal the Schlenk tube and stir the reaction mixture at room temperature for 1-24 hours. The progress of the reaction can be monitored by GC-MS or TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding arylboronate ester.

Quantitative Data Summary:

| Substrate | Catalyst Loading (mol%) | Ligand | Solvent | Time (h) | Yield (%) |

| Benzene | 1.5 | dtbpy | Hexane | 1 | >99 |

| Toluene | 1.5 | dtbpy | Hexane | 1 | >99 |

| Anisole | 1.5 | dtbpy | Hexane | 2 | >99 |

| Fluorobenzene | 1.5 | dtbpy | Hexane | 1 | >99 |

Nickel-Catalyzed Reductive Cross-Coupling

Application Note:

Nickel-catalyzed reductive cross-coupling reactions have become a prominent method for the formation of C-C bonds, particularly for the synthesis of biaryls and alkyl-substituted arenes. These reactions couple two electrophiles using a stoichiometric reductant, such as manganese or zinc powder. This compound is an effective ligand in these systems, promoting the catalytic cycle which is thought to involve Ni(0), Ni(I), Ni(II), and potentially Ni(III) intermediates. The dmbpy ligand stabilizes the low-valent nickel species and facilitates the oxidative addition and reductive elimination steps. A notable application is the reductive homocoupling of 2-halopyridines to synthesize symmetrical 2,2'-bipyridines.

Workflow for Nickel-Catalyzed Reductive Homocoupling:

Caption: General workflow for Ni-catalyzed reductive homocoupling.

Experimental Protocol: Reductive Homocoupling of 2-Chloropyridines

Materials:

-

Nickel(II) bromide trihydrate (NiBr₂·3H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

This compound (dmbpy)

-

Manganese powder (-325 mesh)

-

2-Chloropyridine (B119429) derivative

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a 20 mL scintillation vial equipped with a magnetic stir bar, add NiBr₂·3H₂O (5 mol %), dmbpy (5 mol %), and manganese powder (2.0 equiv).

-

The vial is sealed with a Teflon-lined cap and the atmosphere is replaced with argon.

-

Anhydrous DMF (to make a 1 M solution with respect to the substrate) and the 2-chloropyridine derivative (1.0 mmol) are added via syringe.

-

The reaction mixture is stirred at 80 °C for 18-24 hours.

-

After cooling to room temperature, the reaction is quenched with 1 M aqueous HCl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the symmetrical 2,2'-bipyridine.

Quantitative Data Summary:

| Substrate | Catalyst Loading (mol%) | Ligand | Reductant | Time (h) | Yield (%) |

| 2-Chloro-4-methylpyridine | 5 | dmbpy | Mn | 20 | 85 |

| 2-Chloropyridine | 5 | dmbpy | Mn | 24 | 82 |

| 2-Chloro-5-trifluoromethylpyridine | 5 | dtbpy | Mn | 20 | 70 |

Copper-Catalyzed Trifluoromethylation

Application Note:

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is of great interest in medicinal chemistry and materials science. Copper-catalyzed trifluoromethylation reactions have become a popular method for this transformation. The use of bipyridine ligands, including dmbpy, can facilitate these reactions by stabilizing the copper center and promoting the key steps in the catalytic cycle. Often, a pre-formed copper-trifluoromethyl complex, such as [(bpy)Cu(CF₃)], is used, or the active species is generated in situ. These reactions can proceed through various mechanisms, including radical pathways.

Proposed Mechanism for Copper-Catalyzed Trifluoromethylation:

Caption: A simplified mechanism for copper-catalyzed trifluoromethylation.

Experimental Protocol: Trifluoromethylation of Aryl Halides

Materials:

-

Copper(I) iodide (CuI)

-

This compound (dmbpy)

-

Trifluoromethyl source (e.g., TMSCF₃ with a fluoride (B91410) source, or a Togni reagent)

-

Aryl halide (e.g., aryl iodide)

-

Anhydrous solvent (e.g., DMF, NMP)

-

Inert atmosphere setup

Procedure:

-

In a glovebox, a Schlenk tube is charged with CuI (10 mol %), dmbpy (12 mol %), and the aryl iodide (1.0 mmol).

-

Anhydrous DMF (2 mL) is added, followed by the trifluoromethyl source (e.g., TMSCF₃, 2.0 equiv) and a fluoride source (e.g., CsF, 2.0 equiv).

-

The tube is sealed, removed from the glovebox, and the mixture is stirred at 80-100 °C for 12-24 hours.

-

After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

The crude product is purified by flash chromatography to yield the trifluoromethylated arene.

Quantitative Data Summary:

| Aryl Halide | CF₃ Source | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) |

| 4-Iodotoluene | TMSCF₃/CsF | 10 | dmbpy | DMF | 100 | 78 |

| 1-Iodonaphthalene | TMSCF₃/CsF | 10 | dmbpy | NMP | 100 | 85 |

| 4-Iodoanisole | Togni's Reagent | 15 | dmbpy | DMF | 80 | 72 |

Ruthenium-Catalyzed Photoredox Reactions

Application Note:

Ruthenium(II) polypyridyl complexes, such as [Ru(bpy)₃]²⁺ and its derivatives, are widely used as photocatalysts in a vast array of organic transformations. The complex with this compound, [Ru(dmbpy)₃]²⁺, is a potent photocatalyst that absorbs visible light to reach an excited state with strong oxidizing and reducing properties. This allows for single-electron transfer (SET) processes with organic substrates, generating radical intermediates that can undergo a variety of synthetic transformations under mild conditions. The electron-donating methyl groups in dmbpy can tune the photophysical and electrochemical properties of the ruthenium complex.

General Photoredox Catalytic Cycle:

Caption: General photoredox catalytic cycles involving reductive and oxidative quenching.

Experimental Protocol: General Procedure for a Photoredox-Mediated Reaction

Materials:

-

--INVALID-LINK--₂ (or synthesized in situ from RuCl₃ and dmbpy)

-

Organic substrates

-

Sacrificial electron donor or acceptor (e.g., an amine or an aryl sulfinate)

-

Anhydrous, degassed solvent (e.g., acetonitrile, DMF)

-

Visible light source (e.g., blue LEDs)

-

Schlenk tube or vial

Procedure:

-

To a Schlenk tube, add the ruthenium photocatalyst (1-2 mol %), the substrates, and any additives or co-catalysts.

-

The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon) by several cycles of vacuum and backfilling.

-

The degassed solvent is added via syringe.

-

The reaction mixture is stirred and irradiated with a visible light source at room temperature. The reaction progress is monitored by TLC, GC-MS, or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to isolate the desired product.

Quantitative Data Summary for a Representative Reaction (Reductive Dehalogenation):

| Substrate | Catalyst Loading (mol%) | Additive | Solvent | Time (h) | Yield (%) |

| 1-Bromo-4-phenylbutane | 1 | Hantzsch Ester | CH₃CN | 6 | 95 |

| Ethyl 2-bromo-2-phenylacetate | 1 | DIPEA | CH₃CN | 4 | 92 |

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals and performing these reactions. All procedures should be carried out in a well-ventilated fume hood by trained personnel.

Application Notes and Protocols for 4,4'-Dimethyl-2,2'-bipyridine in Transition Metal-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-dimethyl-2,2'-bipyridine as a ligand in palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Detailed protocols and representative data are presented to facilitate the application of this versatile ligand in synthetic chemistry, particularly in the context of pharmaceutical and materials science research.

Introduction

This compound is a bidentate chelating ligand that forms stable complexes with various transition metals, most notably palladium. The electron-donating methyl groups at the 4 and 4' positions enhance the electron density on the palladium center, which can influence the catalytic activity and stability of the complex. This ligand has been effectively employed in a range of cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

Synthesis of the Catalyst Precursor: [Pd(this compound)Cl₂]

A common precursor for in-situ catalyst generation is the pre-formed palladium complex. The following protocol is adapted from the synthesis of the analogous (2,2'-bipyridine)dichloropalladium(II) complex.

Experimental Protocol: Synthesis of [Pd(this compound)Cl₂]

-

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound

-

Methanol (B129727) (reagent grade)

-

-

Procedure:

-

In a round-bottom flask, suspend palladium(II) chloride (1.00 g, 5.64 mmol) in 50 mL of methanol.

-

To this suspension, add a solution of this compound (1.04 g, 5.64 mmol) in 20 mL of methanol.

-

Heat the reaction mixture to reflux with constant stirring for 2 hours. A yellow precipitate will form during this time.

-

After cooling the mixture to room temperature, collect the yellow solid by vacuum filtration.

-

Wash the solid with cold methanol and then with diethyl ether.

-

Dry the final product under vacuum to yield [Pd(this compound)Cl₂].

-

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound. The use of this compound as a ligand can promote efficient catalysis.

Representative Data: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

The following table presents representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using a palladium catalyst with this compound as a ligand.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |

| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 88 |

| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 85 |

| 5 | 2-Bromopyridine | 2-Phenylpyridine | 78 |

| 6 | 3-Bromopyridine | 3-Phenylpyridine | 81 |

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (2.2 mol%), K₂CO₃ (2.0 mmol), in a 3:1 mixture of dioxane/water at 100 °C for 12 hours.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add palladium(II) acetate (B1210297) (0.02 equiv) and this compound (0.022 equiv).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 3:1 dioxane/water via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12 hours (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The this compound ligand can stabilize the palladium catalyst and promote high yields.

Representative Data: Heck Reaction of Aryl Iodides with Styrene (B11656)

The following table shows representative yields for the Heck reaction of various aryl iodides with styrene using a palladium catalyst with this compound.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | trans-Stilbene | 90 |

| 2 | 4-Iodoanisole | trans-4-Methoxystilbene | 94 |

| 3 | 4-Iodotoluene | trans-4-Methylstilbene | 91 |

| 4 | 1-Iodo-4-nitrobenzene | trans-4-Nitrostilbene | 87 |

| 5 | Methyl 4-iodobenzoate | Methyl (E)-4-styrylbenzoate | 89 |

Reaction Conditions: Aryl iodide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (1 mol%), this compound (1.1 mol%), K₂CO₃ (1.5 mmol), in DMF at 120 °C for 8 hours.

Experimental Protocol: Heck Reaction

-

To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.01 equiv) and this compound (0.011 equiv).

-

Add anhydrous DMF and stir the mixture for 10-15 minutes to allow for complex formation.

-

Add the aryl iodide (1.0 equiv), styrene (1.2 equiv), and potassium carbonate (1.5 equiv).

-

Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring for 8 hours (monitor by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A copper-free protocol can be employed using a palladium/4,4'-dimethyl-2,2'-bipyridine catalytic system.

Representative Data: Copper-Free Sonogashira Coupling of Aryl Iodides with Phenylacetylene (B144264)

The following table presents representative yields for the copper-free Sonogashira coupling of various aryl iodides with phenylacetylene.

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | Diphenylacetylene | 88 |

| 2 | 4-Iodotoluene | 1-Phenyl-2-(p-tolyl)acetylene | 92 |

| 3 | 4-Iodoanisole | 1-(4-Methoxyphenyl)-2-phenylacetylene | 90 |

| 4 | 1-Iodo-4-fluorobenzene | 1-(4-Fluorophenyl)-2-phenylacetylene | 85 |

| 5 | 3-Iodopyridine | 3-(Phenylethynyl)pyridine | 75 |

Reaction Conditions: Aryl iodide (1.0 mmol), phenylacetylene (1.2 mmol), [Pd(this compound)Cl₂] (2 mol%), Cs₂CO₃ (2.0 mmol), in dioxane at 80 °C for 16 hours.

Experimental Protocol: Copper-Free Sonogashira Coupling

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with [Pd(this compound)Cl₂] (0.02 equiv) and cesium carbonate (2.0 equiv).

-